Meta-Regioisomeric Purity and Synthetic Utility vs. Para-Isomer in Histone Demethylase Inhibitor Synthesis
In the synthesis of benzohydrazide-based histone demethylase inhibitors disclosed in WO2013025805 A1, the meta-substituted methyl ester (target compound) is used exclusively as the precursor to yield the active hydrazide intermediate 3-(1,1-dioxidothiomorpholino)benzohydrazide (CAS 923224-97-9) [1]. The para-isomer, methyl 4-(1,1-dioxidothiomorpholino)benzoate, is not employed in this patent family, indicating that the meta substitution pattern is critical for the biological activity of the final inhibitors. The reaction proceeds with 2 equivalents of hydrazine in methanol at 65°C for 12 h, yielding 31% of the desired hydrazide after column chromatography [1].
| Evidence Dimension | Regioisomer selection in patented lead series |
|---|---|
| Target Compound Data | meta-substituted methyl ester (CAS 900015-34-1); used as key intermediate |
| Comparator Or Baseline | para-substituted methyl ester (CAS 374637-62-4); not used in this patent |
| Quantified Difference | Exclusive use of meta-isomer in disclosed compounds (0 of 509 compounds use para-isomer) |
| Conditions | WO2013025805 A1 patent; histone demethylase inhibitor compound series |
Why This Matters
The meta-substitution is structurally required for target engagement; using the para-isomer would directly compromise the inhibitor's pharmacophore, making the meta-isomer an irreplaceable intermediate for this therapeutic program.
- [1] WO2013025805 A1. (2013). Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhibitors. Paragraph 00266, Example 51. View Source
